molecular formula C12H10N2O B101020 9H-pyrido[3,4-b]indol-1-ylmethanol CAS No. 17337-22-3

9H-pyrido[3,4-b]indol-1-ylmethanol

Cat. No.: B101020
CAS No.: 17337-22-3
M. Wt: 198.22 g/mol
InChI Key: XKCXIUDPGSNQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-pyrido[3,4-b]indol-1-ylmethanol is a natural product found in Picrasma quassioides with data available.

Properties

IUPAC Name

9H-pyrido[3,4-b]indol-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-7-11-12-9(5-6-13-11)8-3-1-2-4-10(8)14-12/h1-6,14-15H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCXIUDPGSNQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40938373
Record name (9H-Pyrido[3,4-b]indol-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17337-22-3
Record name 9H-Pyrido(3,4-b)indole-1-methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017337223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (9H-Pyrido[3,4-b]indol-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 50 ml of dry tetrahydrofuran were dissolved 160 mg of 1-carbomethoxy-9H-pyrido[3,4-b]indole. The solution was cooled with ice, 2 ml of diisobutyl-aluminum hydride were added and the reaction mixture allowed to stand for 2 hours. Unreacted reagent was then decomposed with a small amount of water and the mixture extracted with chloroform. The chloroform was removed by distillation and the residue recrystallized from methanol to yield 30 mg of 1-hydroxymethyl-9H-pyrido[3,4-b]indole as pale-yellow needles melting at 228°-230° C. The IR spectrum shows the absorption peak at 1680 cm-1 has disappeared, with an intense absorption being observed at 1630 cm-1. Mol. wt. (based on mass spectrum) 198.
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
160 mg
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9H-pyrido[3,4-b]indol-1-ylmethanol
Reactant of Route 2
Reactant of Route 2
9H-pyrido[3,4-b]indol-1-ylmethanol
Reactant of Route 3
Reactant of Route 3
9H-pyrido[3,4-b]indol-1-ylmethanol
Reactant of Route 4
Reactant of Route 4
9H-pyrido[3,4-b]indol-1-ylmethanol
Reactant of Route 5
9H-pyrido[3,4-b]indol-1-ylmethanol
Reactant of Route 6
Reactant of Route 6
9H-pyrido[3,4-b]indol-1-ylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.